![molecular formula C22H17BrN4O2S B12465057 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of benzyl, bromobenzyl, sulfanyl, and nitrophenyl groups in the structure of this compound contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl chloride with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then treated with benzyl isothiocyanate under basic conditions to yield the desired triazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .
化学反应分析
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
作用机制
The biological activity of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors involved in critical cellular processes, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells or microbial pathogens .
相似化合物的比较
Similar compounds to 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole include other 1,2,4-triazole derivatives with different substituents. These compounds often exhibit similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-(4-chlorobenzyl)-3-(4-nitrophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-(4-methylbenzyl)-3-(4-nitrophenyl)-5-phenyl-4H-1,2,4-triazole
These compounds can be compared based on their chemical structures, reactivity, and biological activities to highlight the unique features of this compound.
属性
分子式 |
C22H17BrN4O2S |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
4-benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17BrN4O2S/c23-19-10-6-17(7-11-19)15-30-22-25-24-21(18-8-12-20(13-9-18)27(28)29)26(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
InChI 键 |
WQVJZVGYCTZHDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12464976.png)
![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
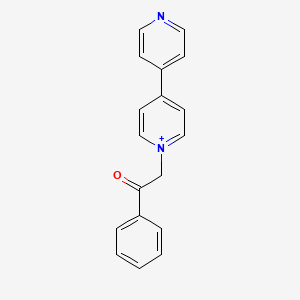
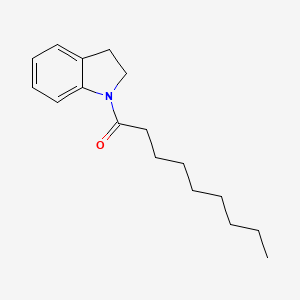
![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
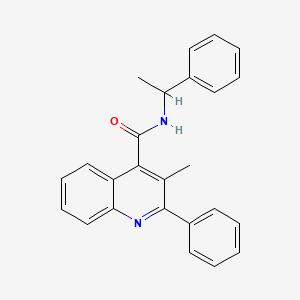
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
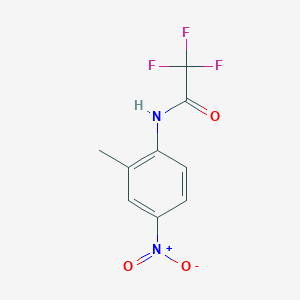
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
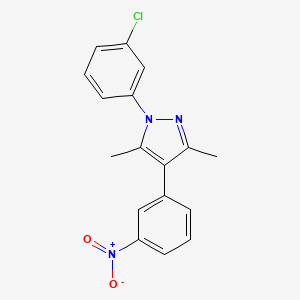

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
